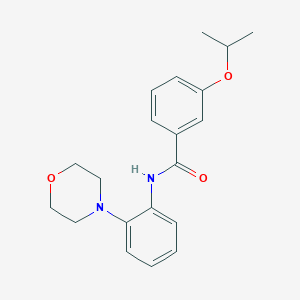![molecular formula C16H15N3O2 B278556 N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B278556.png)
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide, also known as JNJ-5207852, is a small molecule inhibitor of the cyclic AMP response element-binding protein (CREB). It was first synthesized in 2005 by Johnson & Johnson Pharmaceutical Research and Development, LLC. Since then, it has been extensively studied for its potential applications in various scientific research fields.
Mécanisme D'action
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits the activity of CREB by binding to its DNA-binding domain, thereby preventing its interaction with DNA and inhibiting its transcriptional activity. This leads to the downregulation of CREB target genes, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of amyloid-beta, a protein that is implicated in the pathogenesis of Alzheimer's disease. In addiction research, N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been shown to reduce drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in various scientific research fields. However, there are also some limitations to its use in lab experiments. It has been shown to have off-target effects on other transcription factors, which may complicate its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide. It has been shown to have potential applications in cancer research, neurodegenerative diseases, and addiction research. Further studies are needed to elucidate its mechanism of action and to identify its potential therapeutic targets. Additionally, the development of more selective inhibitors of CREB may lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-aminopyridine-2-carboxylic acid, which is then reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminophenyl isobutyrate to obtain the desired product, N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide.
Applications De Recherche Scientifique
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been extensively studied for its potential applications in various scientific research fields. It has been shown to inhibit the activity of CREB, a transcription factor that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been studied for its potential applications in cancer research, neurodegenerative diseases, and addiction research.
Propriétés
Nom du produit |
N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(2)15(20)18-12-6-3-5-11(9-12)16-19-14-13(21-16)7-4-8-17-14/h3-10H,1-2H3,(H,18,20) |
Clé InChI |
RHULAPDDXSSSOI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
SMILES canonique |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Solubilité |
37.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B278473.png)

![N-[2-(4-morpholinyl)phenyl]-3-propoxybenzamide](/img/structure/B278480.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278486.png)
![N-[3-(isobutyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B278489.png)
![N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278492.png)
![2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B278494.png)
![2-methyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B278495.png)

![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278498.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278500.png)
![N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)